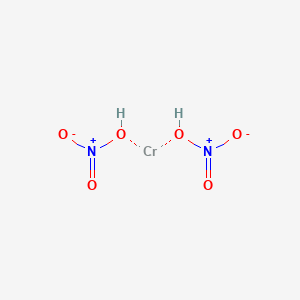
Chromium;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium is a transition metal with the chemical symbol Cr and atomic number 24. It is known for its high corrosion resistance and hardness. Nitric acid, with the chemical formula HNO₃, is a highly corrosive mineral acid. When chromium interacts with nitric acid, it forms various compounds, including chromium nitrate. This interaction is significant in various industrial and laboratory processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium nitrate can be synthesized by reacting chromium metal or chromium(III) oxide with nitric acid. The reaction is typically carried out under controlled conditions to ensure complete dissolution of chromium: [ \text{Cr} + 4 \text{HNO}_3 \rightarrow \text{Cr(NO}_3\text{)}_3 + \text{NO} + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, chromium nitrate is produced by dissolving chromium(III) oxide in nitric acid. The process involves heating the mixture to accelerate the reaction and ensure complete dissolution. The resulting solution is then concentrated and purified to obtain chromium nitrate crystals.
Types of Reactions:
Oxidation: Chromium can undergo oxidation reactions with nitric acid, forming chromium nitrate and nitrogen oxides.
Reduction: Chromium compounds can be reduced using reducing agents like hydrogen or carbon monoxide.
Substitution: Chromium can participate in ligand exchange reactions, where ligands in its coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Hydrogen, carbon monoxide.
Ligands: Water, chloride ions, sulfate ions.
Major Products:
Chromium Nitrate: Formed by the reaction of chromium with nitric acid.
Chromium Oxide: Formed by the reduction of chromium compounds.
Wissenschaftliche Forschungsanwendungen
Chromium and its compounds, including those formed with nitric acid, have numerous applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including organic synthesis and polymerization.
Biology: Chromium compounds are studied for their role in glucose metabolism and insulin regulation.
Medicine: Investigated for their potential in treating diabetes and other metabolic disorders.
Industry: Used in the production of pigments, coatings, and corrosion-resistant materials.
Wirkmechanismus
Chromium exerts its effects through various mechanisms:
Insulin Signaling: Chromium enhances insulin signaling pathways, improving glucose uptake and metabolism.
Oxidative Stress: Chromium compounds can act as antioxidants, reducing oxidative stress in cells.
Molecular Targets: Chromium targets include insulin receptors and mitochondrial enzymes involved in energy production.
Vergleich Mit ähnlichen Verbindungen
Molybdenum: Another transition metal with similar catalytic properties.
Tungsten: Known for its high melting point and similar chemical behavior.
Vanadium: Exhibits similar oxidation states and is used in similar industrial applications.
Uniqueness: Chromium’s unique properties, such as its high corrosion resistance and ability to form stable complexes with various ligands, make it distinct from other transition metals. Its role in biological systems, particularly in glucose metabolism, also sets it apart from similar compounds.
Eigenschaften
IUPAC Name |
chromium;nitric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLMDICCQGOPFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH2N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
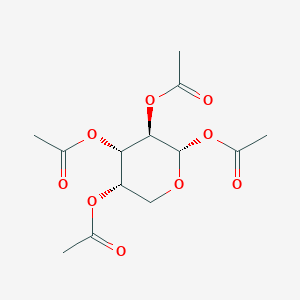
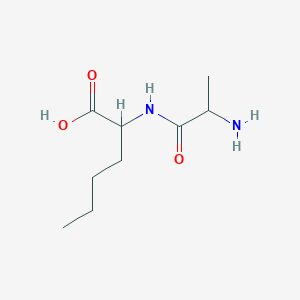
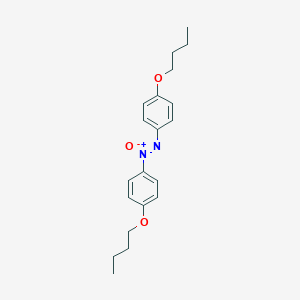


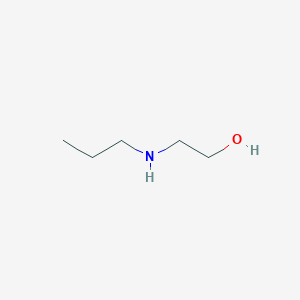

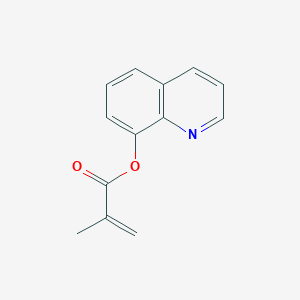
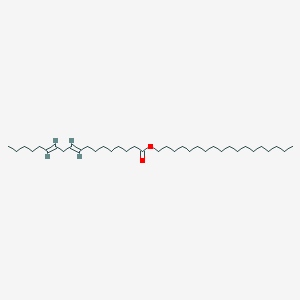
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
